Ferric nitrilotriacetate

Description

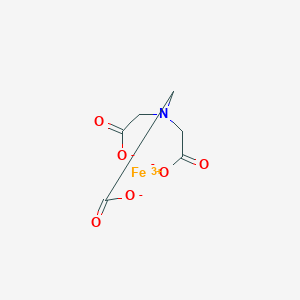

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The mechanism of acute nephrotoxicity of an iron chelate in vivo has been investigated. Administration of a renal carcinogen ferric nitrilotriacetate (Fe-NTA) (15 mg Fe/kg bw, ip) led to selective loss of a renal protein with an apparent molecular mass of 17 kDa. Analysis of the 17 kDa protein by NH2-terminal sequence demonstrated its identity over 16 NH2-terminal residues as a kidney fatty acid-binding protein (k-FABP) that is a proteolytically modified form of alpha 2U-globulin, a major urinary protein of adult male rats. An immunochemical study using anti-alpha 2U-globulin polyclonal antibodies confirmed that a single injection of Fe-NTA led to a decrease in k-FABP levels. However, a 19-kDa protein identical to the alpha 2U-globulin progressively appeared in the kidney, suggesting that the proteolytic processing of alpha 2U-globulin in the renal proximal tubules was suppressed by the treatment with Fe-NTA. By monitoring k-FABP and its precursor alpha 2U-globulin, it was determined that repeated exposure to Fe-NTA caused suppression of both proteolytic and endocytotic activity of the kidney. |

|---|---|

CAS No. |

16448-54-7 |

Molecular Formula |

C6H6FeNO6 |

Molecular Weight |

243.96 g/mol |

IUPAC Name |

2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |

InChI Key |

FXDLIMJMHVKXAR-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Other CAS No. |

16448-54-7 |

Synonyms |

FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fe-NTA Induced Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent widely utilized in experimental models to induce oxidative stress. Its ability to generate reactive oxygen species (ROS) in a controlled manner provides a valuable tool for studying the mechanisms of oxidative damage and the efficacy of antioxidant interventions. This technical guide provides a comprehensive overview of the core principles of Fe-NTA-induced ROS generation, detailed experimental protocols for its measurement, and a summary of the key signaling pathways involved. Quantitative data from various studies are presented in structured tables for easy comparison, and critical experimental and signaling workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and oxidative stress-related diseases.

Introduction to Fe-NTA and Reactive Oxygen Species

This compound (Fe-NTA) is a chelate of iron that, upon administration in biological systems, participates in redox cycling, leading to the generation of highly reactive oxygen species (ROS). ROS, including the superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are byproducts of normal cellular metabolism. However, their overproduction, a state known as oxidative stress, can lead to significant cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Fe-NTA is a well-established tool to induce oxidative stress in both in vivo and in vitro models, primarily due to its ability to catalyze the Fenton and Haber-Weiss reactions, resulting in the production of hydroxyl radicals.[1][2] This makes Fe-NTA an invaluable compound for studying the pathophysiology of diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and renal and hepatic toxicity.[3][4]

The Core Mechanism: Fe-NTA-Induced ROS Generation

The primary mechanism by which Fe-NTA generates ROS is through a Fenton-like reaction. In this process, the ferrous form of the iron chelate (Fe²⁺-NTA) reacts with hydrogen peroxide (H₂O₂) to produce a hydroxyl radical (•OH), a hydroxide (B78521) ion (OH⁻), and the ferric form of the chelate (Fe³⁺-NTA). The Fe³⁺-NTA can then be reduced back to Fe²⁺-NTA by cellular reductants such as superoxide radicals, creating a cyclical process that continuously generates ROS.

Quantitative Data on Fe-NTA Induced Oxidative Stress

The following tables summarize quantitative data from various studies on the effects of Fe-NTA on markers of oxidative stress in both in vivo and in vitro models.

Table 1: In Vivo Studies of Fe-NTA Induced Oxidative Stress in Rats

| Parameter Measured | Tissue | Fe-NTA Dose | Observation | Reference |

| Glutathione (B108866) (GSH) | Liver | - | Depleted to ~35% of control | [5] |

| Catalase Activity | Liver | - | Decreased to 45-55% of control | [5] |

| Glutathione Peroxidase Activity | Liver | - | Decreased to 45-55% of control | [5] |

| Glutathione Reductase Activity | Liver | - | Decreased to 45-55% of control | [5] |

| Glucose-6-Phosphate Dehydrogenase Activity | Liver | - | Decreased to 45-55% of control | [5] |

| Hepatic Microsomal Lipid Peroxidation | Liver | - | Increased more than three-fold | [5] |

| Renal Lipid Peroxidation | Kidney | 9 mg Fe/kg body weight | Enhanced | [6] |

| Hydrogen Peroxide (H₂O₂) Generation | Kidney | 9 mg Fe/kg body weight | Enhanced | [6] |

| Renal Glutathione Content | Kidney | 9 mg Fe/kg body weight | Reduced | [6] |

Table 2: In Vitro Studies of Fe-NTA Induced Oxidative Stress

| Cell Line | Fe-NTA Concentration | Parameter Measured | Observation | Reference |

| LX-2 (Human Hepatic Stellate Cells) | 0.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.487 U/ml | [7] |

| LX-2 (Human Hepatic Stellate Cells) | 1.0 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.401 U/ml | [7] |

| LX-2 (Human Hepatic Stellate Cells) | 1.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.616 to 0.343 U/ml | [7] |

| Chang Liver Cells | 0.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.346 U/ml | [7] |

| Chang Liver Cells | 1.0 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.273 U/ml | [7] |

| Chang Liver Cells | 1.5 mmol/L | Superoxide Dismutase (SOD) Activity | Decreased from 0.525 to 0.198 U/ml | [7] |

| LX-2 (Human Hepatic Stellate Cells) | 0.5, 1.0, 1.5 mmol/L | Bcl-2/GAPDH Ratio (Western Blot) | Increased from 0.350 to 0.529, 0.660, 0.826 respectively | [7] |

| LX-2 (Human Hepatic Stellate Cells) | 0.5, 1.0, 1.5 mmol/L | Bax/GAPDH Ratio (Western Blot) | Decreased from 1.145 to 0.892, 0.967, 0.729 respectively | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Fe-NTA-induced oxidative stress.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure total intracellular ROS levels in adherent cells.

Materials:

-

Adherent cells

-

24-well or 96-well culture plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phenol (B47542) red-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 24-well or 96-well plate at a density that allows for optimal growth and treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Fe-NTA Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of Fe-NTA. Incubate for the desired period.

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed, phenol red-free medium to a final working concentration of 10-25 µM.

-

Staining: Remove the Fe-NTA-containing medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Measurement:

-

Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells under a fluorescence microscope using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Microplate Reader: After washing, add PBS or a suitable buffer to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Lipid Peroxidation Assay (TBARS Method)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Tissue homogenate or cell lysate

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Butylated hydroxytoluene (BHT)

-

MDA standard

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice.

-

Reaction Mixture: To a tube containing the sample, add a solution of TCA, TBA, and HCl. To prevent further lipid peroxidation during the assay, BHT can be added to the reaction mixture.

-

Incubation: Incubate the mixture at 95°C for 60 minutes. This allows for the reaction between MDA in the sample and TBA to form a colored adduct.

-

Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated using known concentrations of an MDA standard.

Antioxidant Enzyme Activity Assays

The activities of key antioxidant enzymes are often measured to assess the cellular response to oxidative stress.

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture to initiate the decomposition of H₂O₂.

-

Measurement: Monitor the decrease in absorbance at 240 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

This assay measures the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing NBT, riboflavin, and a suitable buffer.

-

Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.

-

Photochemical Reaction: Expose the reaction mixture to a light source to initiate the photochemical reduction of NBT by superoxide radicals generated from the riboflavin/light system. SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.

-

Measurement: Measure the absorbance of the resulting formazan (B1609692) product at 560 nm.

-

Calculation: Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

This assay measures the reduction of an organic peroxide by GPx, coupled to the oxidation of NADPH by glutathione reductase.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing glutathione (GSH), glutathione reductase, NADPH, and a suitable buffer.

-

Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.

-

Initiation: Initiate the reaction by adding a substrate for GPx, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

-

Calculation: Calculate the GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.

This assay measures the reduction of oxidized glutathione (GSSG) to GSH by GR, with the concomitant oxidation of NADPH.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing GSSG, NADPH, and a suitable buffer.

-

Enzyme Reaction: Add the cell lysate or tissue homogenate to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.

-

Calculation: Calculate the GR activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.

Signaling Pathways Activated by Fe-NTA-Induced Oxidative Stress

Fe-NTA-induced ROS can activate a variety of intracellular signaling pathways, leading to cellular responses ranging from adaptation and survival to apoptosis and carcinogenesis. A key pathway involved in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8] Upon exposure to oxidative stress induced by Fe-NTA, reactive cysteine residues in Keap1 are oxidized, leading to a conformational change that results in the dissociation of Nrf2.[8] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative damage and restore cellular redox homeostasis.

Experimental Workflow for Studying Fe-NTA Induced Oxidative Stress In Vitro

The following diagram outlines a typical experimental workflow for investigating the effects of Fe-NTA on cultured cells.

References

- 1. A spectrophotometric method for determination of catalase activity in small tissue samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. scispace.com [scispace.com]

- 3. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ferric Nitrilotriacetate-Induced Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent widely utilized in experimental models to induce oxidative stress and study its pathological consequences.[1][2][3] Its administration, typically via intraperitoneal injection, leads to a rapid and significant increase in lipid peroxidation, particularly in the kidneys and liver.[4][5] This technical guide provides a comprehensive overview of the Fe-NTA-induced lipid peroxidation pathway, detailing the underlying molecular mechanisms, experimental protocols for its assessment, and quantitative data from relevant studies.

Core Mechanism: The Fenton Reaction and Oxidative Cascade

The toxicity of Fe-NTA is primarily attributed to its ability to catalyze the generation of highly reactive oxygen species (ROS) through an iron-dependent mechanism.[2] After intraperitoneal injection, Fe-NTA is filtered by the glomerulus and delivered to the renal proximal tubules.[2] In the tubular lumen, the ferric iron (Fe³⁺) in the Fe-NTA complex is reduced to ferrous iron (Fe²⁺) by endogenous reducing agents such as cysteine, a component of the glutathione (B108866) (GSH) cycle.[2]

This reduction is a critical step, as Fe²⁺ readily participates in the Fenton reaction , where it reacts with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[6][7]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [7]

The newly generated hydroxyl radicals are extremely reactive and can abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction known as lipid peroxidation.[6] This process leads to the formation of lipid hydroperoxides (LOOH), which are unstable and can decompose to form a variety of cytotoxic byproducts, including malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[5] These aldehydes can cross-link proteins and DNA, leading to cellular dysfunction and damage.[5]

The Fe-NTA-induced oxidative stress also depletes the cell's antioxidant defenses, including glutathione (GSH) and antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide (B77818) dismutase, further exacerbating the cellular damage.[8]

Signaling Pathway of Fe-NTA Induced Lipid Peroxidation

Caption: Fe-NTA induced lipid peroxidation pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Fe-NTA on markers of lipid peroxidation and antioxidant enzyme activities in rats.

Table 1: Effect of Fe-NTA on Lipid Peroxidation Markers in Rat Kidney

| Parameter | Control | Fe-NTA Treated | Fold Change | Reference |

| Malondialdehyde (MDA) + 4-Hydroxyalkenals (4-HDA) (nmol/mg protein) | ~0.2 | ~1.2 (1h post-injection) | ~6.0 | [5] |

| 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) / 10⁵ dG | ~0.5 | ~4.5 (6h post-injection) | ~9.0 | [3] |

| Conjugated Dienes (µmol/g tissue) | Not specified | Significant increase 1-4h post-injection | - | [4] |

| 7-Ketocholesterol (µg/g tissue) | Not specified | Significant increase 1-4h post-injection | - | [4] |

Table 2: Effect of Fe-NTA on Antioxidant Enzyme Activities in Rat Kidney

| Enzyme | Control | Fe-NTA Treated | % Decrease | Reference |

| Catalase (units/mg protein) | Not specified | 45-65% decrease | 45-65% | [8] |

| Glutathione Peroxidase (units/mg protein) | Not specified | 45-65% decrease | 45-65% | [8] |

| Glutathione Reductase (units/mg protein) | Not specified | Dose-dependent decrease | - | [8] |

| Glutathione S-transferase (units/mg protein) | Not specified | Dose-dependent decrease | - | [8] |

| Glutathione (GSH) (nmol/mg protein) | Not specified | ~55% of control | ~45% | [8] |

Experimental Protocols

Preparation of this compound (Fe-NTA) Solution for In Vivo Studies

This protocol is adapted from a detailed procedure for preparing stable Fe-NTA solutions.[9]

Materials:

-

Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

-

Nitrilotriacetic acid (NTA), disodium (B8443419) salt

-

Sodium bicarbonate (NaHCO₃)

-

Sodium chloride (NaCl)

-

Distilled water

Procedure:

-

Prepare a 150 mM Ferric Nitrate Solution: Dissolve an appropriate amount of ferric nitrate nonahydrate in distilled water.

-

Prepare a 300 mM NTA Solution: Dissolve nitrilotriacetic acid, disodium salt, in distilled water. The pH of this solution should be adjusted to ~7.0 with sodium bicarbonate.

-

Complex Formation: Slowly add the ferric nitrate solution to the NTA solution with constant stirring. A 1:2 molar ratio of Fe³⁺ to NTA is recommended for stability. The solution will turn a brownish-yellow color.

-

Final Formulation: Adjust the pH of the final solution to 7.4 with sodium bicarbonate. Add sodium chloride to a final concentration of 0.9% (w/v) to make the solution isotonic.

-

Sterilization and Storage: Sterilize the Fe-NTA solution by filtration through a 0.22 µm filter. Store the solution at 4°C and use within a few days of preparation. The final iron concentration is typically adjusted for a dose of 9-15 mg Fe/kg body weight for intraperitoneal injection in rats.[2][4]

Experimental Workflow for Fe-NTA Induced Lipid Peroxidation in Rats

Caption: Experimental workflow for Fe-NTA studies.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA in Kidney Tissue

This protocol is for the quantification of malondialdehyde (MDA), a marker of lipid peroxidation.[10][11][12]

Materials:

-

Kidney tissue homogenate (prepared in 1.15% KCl)

-

10% Trichloroacetic acid (TCA)

-

0.67% Thiobarbituric acid (TBA)

-

Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve

-

Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation

Procedure:

-

Sample Preparation: To 0.1 mL of tissue homogenate, add 0.2 mL of ice-cold 10% TCA to precipitate proteins.[12]

-

Centrifugation: Vortex the mixture and centrifuge at 2,200 x g for 15 minutes at 4°C.[12]

-

Reaction Mixture: Transfer 0.2 mL of the supernatant to a new tube and add an equal volume of 0.67% TBA.[12]

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes. A pink color will develop.[12]

-

Cooling: Cool the tubes on ice.

-

Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with malondialdehyde bis(dimethyl acetal) or 1,1,3,3-tetramethoxypropane. Results are typically expressed as nmol of MDA per mg of protein.

HPLC Method for 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Kidney DNA

This protocol provides a general framework for the analysis of 8-OHdG, a marker of oxidative DNA damage, in tissue.[13][14]

Materials:

-

Kidney tissue

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector (ECD)

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., 50 mM potassium phosphate (B84403) buffer with methanol (B129727) or acetonitrile)

-

8-OHdG standard

Procedure:

-

DNA Extraction: Extract DNA from kidney tissue using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

-

DNA Digestion:

-

Digest the DNA to deoxynucleosides by incubating with nuclease P1 at 37°C for 30 minutes.

-

Follow this with incubation with alkaline phosphatase at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates.

-

-

Sample Preparation: Filter the digested DNA sample through a 0.22 µm filter before injection into the HPLC system.

-

HPLC-ECD Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use an isocratic mobile phase (e.g., 50 mM potassium phosphate buffer, pH 5.5, with 5-10% methanol) at a flow rate of 1.0 mL/min.

-

Detect 8-OHdG using an electrochemical detector set at an optimal potential (e.g., +600 mV).

-

-

Quantification: Quantify the amount of 8-OHdG by comparing the peak area to a standard curve generated with known concentrations of 8-OHdG. Results are typically expressed as the number of 8-OHdG molecules per 10⁵ deoxyguanosine (dG) molecules.

Antioxidant Enzyme Activity Assays in Kidney Homogenate

Catalase Activity Assay [15][16][17]

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 10 mM H₂O₂.

-

Add a small amount of kidney tissue homogenate to initiate the reaction.

-

Immediately measure the decrease in absorbance at 240 nm for 1-2 minutes.

-

One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay [7][18][19][20][21]

Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH is monitored at 340 nm.

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM GSH, 0.2 mM NADPH, and 1 unit/mL glutathione reductase.

-

Add kidney tissue homogenate and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding a substrate like cumene hydroperoxide or H₂O₂.

-

Measure the decrease in absorbance at 340 nm.

-

One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Superoxide Dismutase (SOD) Activity Assay [1][22][23][24]

Principle: This assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or cytochrome c) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.8), 0.1 mM EDTA, xanthine, and NBT.

-

Add kidney tissue homogenate.

-

Initiate the reaction by adding xanthine oxidase.

-

Measure the increase in absorbance at 560 nm (for NBT reduction) over several minutes.

-

The SOD activity is calculated as the percentage of inhibition of the rate of NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Histopathological Analysis of Kidney Tissue

Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining [25][26][27]

Principle: H&E staining is a standard histological method used to visualize tissue morphology. Hematoxylin stains cell nuclei blue/purple, while eosin stains the cytoplasm and extracellular matrix pink/red.

Procedure:

-

Fixation: Fix kidney tissue in 10% neutral buffered formalin immediately after collection.

-

Processing: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Hematoxylin Staining: Stain with Harris's hematoxylin for 5-10 minutes.

-

Differentiation: Briefly dip in 0.3% acid alcohol to remove excess stain.

-

Bluing: "Blue" the sections in a weak alkaline solution (e.g., Scott's tap water substitute) to turn the hematoxylin blue.

-

Eosin Staining: Counterstain with eosin Y for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol, clear in xylene, and mount with a coverslip using a permanent mounting medium.

-

Microscopic Examination: Examine the slides under a light microscope for evidence of tubular necrosis, inflammation, and other pathological changes.

Conclusion

The Fe-NTA model is a robust and well-characterized system for inducing and studying lipid peroxidation and its downstream consequences. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate the mechanisms of oxidative stress-induced tissue injury and to evaluate the efficacy of potential therapeutic interventions. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data in this important area of research.

References

- 1. mmpc.org [mmpc.org]

- 2. Oxidative changes in the rat brain by intraperitoneal injection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Cholesterol as target of Fe-NTA-induced lipid peroxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 13. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simple spectrophotometric assay for measuring catalase activity in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mmpc.org [mmpc.org]

- 18. researchgate.net [researchgate.net]

- 19. sciencellonline.com [sciencellonline.com]

- 20. nwlifescience.com [nwlifescience.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. ias.ac.in [ias.ac.in]

- 24. resources.novusbio.com [resources.novusbio.com]

- 25. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]

- 26. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 27. stainsfile.com [stainsfile.com]

Ferric Nitrilotriacetate (Fe-NTA) as an Inducer of Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and renal injury. Ferric nitrilotriacetate (Fe-NTA), a potent pro-oxidant, has been instrumental as a chemical inducer of ferroptosis in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the role of Fe-NTA in initiating ferroptotic cell death. It details the underlying signaling pathways, presents quantitative data on key ferroptotic markers, and offers detailed experimental protocols for the application of Fe-NTA in research settings. The guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and utilize Fe-NTA as a tool to investigate the mechanisms of ferroptosis and explore its therapeutic potential.

Introduction to Fe-NTA-Induced Ferroptosis

This compound (Fe-NTA) is a metal chelate that facilitates the delivery of iron into cells, leading to a state of iron overload. This excess intracellular iron is a key initiator of ferroptosis. The primary mechanism involves the generation of reactive oxygen species (ROS) through the Fenton reaction, which subsequently triggers lipid peroxidation, the hallmark of ferroptosis.[1][2] Fe-NTA has been extensively used in animal models to induce oxidative stress, leading to conditions such as renal cell carcinoma.[1][3] Understanding the mechanisms by which Fe-NTA induces ferroptosis is crucial for elucidating the broader role of this cell death pathway in disease and for the development of novel therapeutic strategies.

Core Signaling Pathways in Fe-NTA-Induced Ferroptosis

The induction of ferroptosis by Fe-NTA is a multi-faceted process involving the interplay of iron metabolism, lipid peroxidation, and the cellular antioxidant defense systems.

Iron Metabolism and the Fenton Reaction

Upon administration, Fe-NTA releases ferric iron (Fe³⁺), which is taken up by cells. Intracellularly, Fe³⁺ is reduced to ferrous iron (Fe²⁺). This divalent iron then participates in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are potent initiators of lipid peroxidation.

Lipid Peroxidation Cascade

The hydroxyl radicals generated from the Fenton reaction attack polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the accumulation of lipid hydroperoxides (L-OOH) and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which cause membrane damage and ultimately, cell death.[4]

The Role of GPX4 and the Glutathione (B108866) System

The primary defense against lipid peroxidation is the glutathione peroxidase 4 (GPX4) enzyme, which utilizes reduced glutathione (GSH) to detoxify lipid hydroperoxides into non-toxic lipid alcohols. Fe-NTA-induced oxidative stress can overwhelm this system by depleting GSH and/or directly inactivating GPX4, leading to the unchecked accumulation of lipid peroxides and the execution of ferroptosis.

Involvement of ACSL4, p53, and Nrf2

Several key proteins have been identified as regulators of ferroptosis, and their roles in the context of Fe-NTA-induced cell death are an active area of research.

-

ACSL4 (Acyl-CoA Synthetase Long-chain Family Member 4): ACSL4 is crucial for the esterification of long-chain PUFAs into phospholipids, which are the primary substrates for lipid peroxidation.[5][6] High expression of ACSL4 is associated with increased sensitivity to ferroptosis.

-

p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by inhibiting the expression of SLC7A11, a key component of the cystine/glutamate antiporter that is necessary for GSH synthesis.[7][8] Conversely, p53 can also suppress ferroptosis under certain conditions.[9]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant genes, including those involved in GSH synthesis and iron metabolism, thereby conferring resistance to ferroptosis.[12][13]

Quantitative Data on Fe-NTA-Induced Ferroptosis Markers

The following tables summarize quantitative data from studies investigating the effects of Fe-NTA on key markers of ferroptosis.

Table 1: In Vivo Effects of Fe-NTA on Renal Lipid Peroxidation

| Animal Model | Fe-NTA Dosage | Duration | Tissue | Marker | Fold Change vs. Control | Reference |

| Male Wistar Rats | 15 mg Fe/kg (i.p.) | Single injection | Kidney | TBARS | Significantly increased | [2] |

| Male A/J Mice | 1.8-2.7 mg Fe/kg/day (i.p.) | 5 days | Kidney | Proximal tubular cell necrosis | Present | [3] |

Table 2: In Vivo Effects of Iron Overload on Ferroptosis Markers

| Animal Model | Treatment | Duration | Tissue | Marker | Observation | Reference |

| Mice | High iron diet | - | Liver | GPX4 mRNA & protein | Decreased | [12] |

| Mice | High iron diet | - | Liver | SLC7A11 mRNA & protein | Decreased | [12] |

| Mice | High iron diet | - | Liver | ACSL4 mRNA & protein | Increased | [12] |

| Patients with MODS | - | - | Plasma | Catalytic Iron (Fecmax) | Higher in deceased patients | [14] |

| Patients with MODS | - | - | Plasma | Malondialdehyde (MDAmax) | Higher in deceased patients | [14] |

Experimental Protocols

In Vitro Induction of Ferroptosis with Fe-NTA

Objective: To induce ferroptosis in cultured cells using Fe-NTA.

Materials:

-

Cell line of interest (e.g., HT-1080, HepG2)

-

Complete cell culture medium

-

Ferric chloride (FeCl₃)

-

Nitrilotriacetic acid (NTA)

-

Sterile PBS

-

Ferrostatin-1 (Fer-1) or other ferroptosis inhibitors (for control experiments)

Protocol:

-

Preparation of Fe-NTA solution:

-

Prepare a stock solution of FeCl₃ in sterile water.

-

Prepare a stock solution of NTA in sterile water, adjusting the pH to 7.0 with NaOH.

-

To prepare the Fe-NTA working solution, mix the FeCl₃ and NTA stock solutions in a 1:2 molar ratio (Fe:NTA) and dilute to the desired final concentration in cell culture medium. It is recommended to prepare this solution fresh for each experiment.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA analysis) at a density that will allow for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing the desired concentration of Fe-NTA. A typical starting concentration range to test is 50-500 µM.[15]

-

For control wells, add medium with vehicle (the solvent used for Fe-NTA) or medium containing Fe-NTA and a ferroptosis inhibitor (e.g., 1 µM Fer-1).

-

-

Incubation:

-

Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal time point for observing ferroptosis.[15]

-

-

Assessment of Ferroptosis:

-

Cell Viability: Measure cell viability using assays such as MTT or CellTiter-Glo®.

-

Lipid Peroxidation:

-

C11-BODIPY 581/591 Staining: This fluorescent probe can be used to detect lipid ROS by flow cytometry or fluorescence microscopy.

-

Malondialdehyde (MDA) Assay: Measure MDA levels, a byproduct of lipid peroxidation, using a commercially available kit.

-

-

GPX4 Activity: Measure GPX4 activity using a commercially available assay kit.

-

Western Blotting: Analyze the protein expression levels of key ferroptosis regulators such as GPX4, ACSL4, SLC7A11, and ferritin.

-

In Vivo Induction of Renal Cell Carcinoma in Mice with Fe-NTA

Objective: To induce renal cell carcinoma in mice through chronic administration of Fe-NTA, a model that involves ferroptosis-related oxidative stress.

Materials:

-

Fe-NTA solution (prepared as described for the in vitro protocol, sterile and suitable for injection)

-

Sterile syringes and needles

Protocol:

-

Animal Handling and Acclimatization:

-

House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Fe-NTA Administration:

-

Monitoring:

-

Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Body weight should be recorded weekly.

-

-

Endpoint and Tissue Collection:

-

The experiment can be terminated at a predetermined time point (e.g., 420 days after the start of the experiment to observe tumor development).[1][3]

-

Euthanize the mice according to approved institutional protocols.

-

Perform a necropsy and collect the kidneys and other organs for histological analysis and molecular studies.

-

-

Analysis:

-

Histopathology: Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess for renal tubular necrosis and the presence of renal cell carcinoma.

-

Immunohistochemistry: Perform immunohistochemical staining for markers of ferroptosis (e.g., 4-HNE) and cell proliferation (e.g., Ki-67).

-

Molecular Analysis: Snap-freeze portions of the kidney tissue in liquid nitrogen for subsequent RNA or protein extraction to analyze the expression of ferroptosis-related genes and proteins.

-

Visualizing Fe-NTA-Induced Ferroptosis Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Fe-NTA-induced ferroptosis.

Caption: Core mechanism of Fe-NTA-induced ferroptosis.

Caption: Key regulators of Fe-NTA-induced ferroptosis.

Caption: In vivo experimental workflow for Fe-NTA studies.

Conclusion

This compound is a robust and widely used tool for inducing ferroptosis, providing a valuable model for studying the intricate mechanisms of this form of regulated cell death. The pathways initiated by Fe-NTA, centered on iron-dependent lipid peroxidation, are modulated by key cellular regulators such as GPX4, p53, and Nrf2. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute studies aimed at further unraveling the complexities of ferroptosis and its implications in health and disease. As our understanding of ferroptosis deepens, the targeted induction of this pathway holds promise for the development of novel therapeutic interventions for a range of diseases, including cancer and ischemic injuries.

References

- 1. Subacute nephrotoxicity and induction of renal cell carcinoma in mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Particulate matter induces ferroptosis by accumulating iron and dysregulating the antioxidant system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive and prognostic impact of ferroptosis-related genes ACSL4 and GPX4 on breast cancer treated with neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tumor suppressor protein p53 and the ferroptosis network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p53 in ferroptosis regulation: the new weapon for the old guardian - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Breakdown of an ironclad defense system: The critical role of NRF2 in mediating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Ferroptotic Effects of Nrf2: Beyond the Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial oxidative stress mediated Fe-induced ferroptosis via the NRF2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting ferroptosis protects against experimental (multi)organ dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prevention of ferroptosis in acute scenarios: an in vitro study with classic and novel anti-ferroptotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Ferric Nitrilotriacetate: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrilotriacetate (Fe-NTA) is a metal chelate complex that has garnered significant attention in the scientific community due to its potent ability to induce oxidative stress. This property has established Fe-NTA as a valuable tool in experimental models for studying conditions associated with iron overload and oxidative damage, including renal and hepatic carcinogenesis.[1][2] This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of Fe-NTA, with a focus on its role in biological systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and application of this important chemical compound.

Chemical and Physical Properties

This compound is a coordination complex formed between a ferric iron (Fe³⁺) ion and the tripodal aminopolycarboxylic acid, nitrilotriacetic acid (NTA).[3] The chelation of iron by NTA enhances its solubility and reactivity at physiological pH.[4] Key quantitative properties of Fe-NTA are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆FeNO₆ | [5] |

| Molecular Weight | 243.96 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in aqueous ammonia (B1221849) and alkali solutions; slightly soluble in hot water; insoluble in most organic solvents. | [6] |

| Standard Redox Potential (Fe³⁺-NTA/Fe²⁺-NTA) | +0.59 V (at pH 7.0) | [4] |

| Log Stability Constant (log K) | The stability of the Fe(III)-NTA complex is pH-dependent. At 35°C and an ionic strength of 0.1 M, the log K value for the mixed ligand complex of Fe(III)-NTA with methyl cysteine was found to be 5.72 ± 0.09.[7][8] Other studies have also investigated the stability constants under various conditions.[2][9] | [7][8] |

Reactivity and Mechanism of Action

The primary driver of Fe-NTA's biological effects is its ability to participate in redox cycling and generate highly reactive oxygen species (ROS). This reactivity is central to its use as an inducer of oxidative stress in experimental models.

Fenton and Haber-Weiss Reactions

Fe-NTA is a potent catalyst of Fenton and Haber-Weiss-type reactions. In the presence of reducing agents, such as superoxide (B77818) radicals (O₂⁻) or ascorbate, the ferric iron (Fe³⁺) in the Fe-NTA complex is reduced to ferrous iron (Fe²⁺). The resulting Fe²⁺-NTA can then react with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[10] This catalytic cycle can lead to a significant amplification of oxidative damage.

Lipid Peroxidation

The hydroxyl radicals generated by Fe-NTA-mediated reactions can initiate lipid peroxidation, a chain reaction that damages cellular membranes. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical can then react with molecular oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by abstracting a hydrogen atom from another lipid molecule. This cascade of events results in the degradation of lipids, loss of membrane integrity, and the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further contribute to cellular damage.[11]

DNA Damage

The ROS produced by Fe-NTA can also directly damage DNA, leading to single- and double-strand breaks, base modifications, and the formation of DNA adducts.[11] This genotoxicity is a key factor in the carcinogenic properties of Fe-NTA.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a major secondary product.[12]

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer on ice. Centrifuge to remove debris.

-

Reaction Mixture: To a known volume of the sample supernatant, add a solution of TBA and an acid (e.g., trichloroacetic acid, TCA).

-

Incubation: Incubate the mixture at 95-100°C for a specified time (e.g., 60 minutes) to allow for the reaction to occur.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[1][13]

Measurement of Antioxidant Enzyme Activity

The activities of key antioxidant enzymes are often measured to assess the cellular response to Fe-NTA-induced oxidative stress.

-

Superoxide Dismutase (SOD): SOD activity can be measured by its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.[14][15]

-

Catalase (CAT): Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) over time, which can be measured by the decrease in absorbance at 240 nm.[14][16]

-

Glutathione (B108866) Peroxidase (GPx): GPx activity is typically measured indirectly by a coupled assay in which glutathione reductase (GR) and NADPH are used. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][17]

Detection of Reactive Oxygen Species (ESR Spin Trapping)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly specific technique for detecting and identifying free radicals.[18]

Principle: Short-lived, highly reactive radicals are "trapped" by a spin trapping agent (e.g., DMPO, PBN) to form a more stable radical adduct that can be detected by ESR. The resulting ESR spectrum provides information about the identity of the trapped radical.[19][20]

Procedure:

-

Sample Preparation: Prepare the reaction mixture containing the source of radicals (e.g., cells or a chemical system with Fe-NTA), the spin trapping agent, and any other necessary components in a suitable buffer.

-

ESR Measurement: Transfer the sample to a capillary tube and place it in the ESR spectrometer.

-

Data Acquisition: Record the ESR spectrum. The parameters of the spectrum (e.g., g-value, hyperfine splitting constants) are used to identify the trapped radical.[21][22]

Signaling Pathways and Logical Relationships

Fe-NTA-induced oxidative stress triggers a complex network of intracellular signaling pathways that ultimately determine the cellular fate, including adaptation, apoptosis, or ferroptosis.

Fe-NTA Induced Oxidative Stress and Cellular Response

The generation of ROS by Fe-NTA is the initial event that triggers downstream signaling. This leads to oxidative damage to lipids, proteins, and DNA, which in turn activates cellular stress response pathways.

References

- 1. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 3. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 4. The Role of this compound in Renal Carcinogenesis and Cell Death: From Animal Models to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nitrilotriacetic acid [chembk.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound promotes N-diethylnitrosamine-induced renal tumorigenesis in the rat: implications for the involvement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular damage by this compound and ferric citrate in V79 cells: interrelationship between lipid peroxidation, DNA strand breaks and sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Blood Catalase, Superoxide Dismutase, and Glutathione Peroxidase Activities in Alcohol- and Opioid-Addicted Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Methodological Considerations of Electron Spin Resonance Spin Trapping" by Min Sook Jeong, Kyeong-Nam Yu et al. [engagedscholarship.csuohio.edu]

- 20. syntechinnovation.com [syntechinnovation.com]

- 21. researchgate.net [researchgate.net]

- 22. An Advanced Electron Spin Resonance (ESR) Spin-Trapping and LC/(ESR)/MS Technique for the Study of Lipid Peroxidation [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis and Characterization of Ferric Nitrilotriacetate (FeNTA)

Abstract

This compound (FeNTA) is a chelate complex of iron and nitrilotriacetic acid that serves as a critical tool in biomedical research. Its primary application lies in its ability to induce oxidative stress, making it an invaluable compound for studying cellular damage, carcinogenesis, and the efficacy of antioxidant compounds.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of FeNTA. It includes detailed experimental protocols for its preparation and analysis, a summary of its physicochemical properties, and visual diagrams of its synthesis workflow and mechanism of action to facilitate understanding and replication in a laboratory setting.

Introduction

Nitrilotriacetic acid (NTA) is an aminotricarboxylic acid known for its high binding affinity for various divalent and trivalent metal cations, with a particularly strong affinity for ferric iron (Fe³⁺).[3][4] The resulting complex, this compound (FeNTA), is a stable, water-soluble compound that can effectively deliver iron to biological systems.[2]

In research, particularly in toxicology and drug development, FeNTA is widely used as a model compound to induce iron overload and subsequent oxidative stress.[2] Upon administration, the Fe(III) in the NTA complex is reduced to Fe(II), which can then participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. This process leads to widespread damage to lipids, proteins, and DNA, and has been instrumental in developing animal models for conditions like renal cell carcinoma.[2][3] Understanding the precise preparation and characterization of FeNTA solutions is therefore paramount for reproducible and reliable experimental outcomes.[5]

Synthesis of this compound

The synthesis of FeNTA is typically performed in an aqueous solution. The primary challenge in its preparation is preventing the precipitation of ferric hydroxide (B78521) (Fe(OH)₃), which readily forms at neutral or alkaline pH.[3] Therefore, careful control of pH and the molar ratio of iron to NTA are critical.[3][5] A slight excess of NTA is often used to ensure all ferric ions are chelated, which enhances the stability of the solution.[5]

Experimental Protocol: Preparation of Aqueous FeNTA Solution

This protocol details a standardized method for preparing a stable FeNTA stock solution.[3][5]

I. Materials and Reagents:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Nitrilotriacetic acid, trisodium (B8492382) salt (Na₃NTA)

-

Potassium hydrogen phthalate (B1215562) (KHP)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

II. Equipment:

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

pH meter

III. Preliminary Steps: Standardization of Reagents

-

Preparation and Standardization of NaOH Solution:

-

Prepare an approximately 0.1 M NaOH solution.

-

Standardize it by titrating against a known mass of primary standard KHP to determine its precise concentration.

-

-

Preparation and Standardization of Na₃NTA Solution:

-

Accurately weigh Na₃NTA and dissolve it in deionized water to create a stock solution (e.g., 0.1 M).

-

The concentration can be confirmed by titration with the standardized NaOH solution.[3]

-

-

Preparation of FeCl₃ Solution:

-

Prepare a stock solution of FeCl₃ (e.g., 0.1 M) in a slightly acidic solution (e.g., 0.01 M HCl) to prevent initial hydrolysis. The exact iron concentration should be determined by a method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]

-

IV. FeNTA Solution Preparation:

-

In a beaker, place a specific volume of the standardized Na₃NTA solution.

-

While stirring continuously, slowly add the standardized FeCl₃ solution to the NTA solution. A typical molar ratio is 1:1.1 or 1:1.2 (Fe:NTA) to ensure a slight excess of the chelating agent.[5]

-

Monitor the pH of the solution. A stable complex forms, and the solution should appear clear and yellowish-brown.

-

Carefully adjust the pH to the desired level (e.g., 7.4 for physiological studies) using the standardized NaOH or HCl. Add the acid or base dropwise while stirring vigorously to avoid localized high concentrations that could cause precipitation.[3]

-

Once the target pH is reached and the solution is stable, transfer it to a volumetric flask and add deionized water to the final volume.

-

Store the solution in a cool, dark place. The stability of dilute solutions is higher.[5]

Caption: A flowchart illustrating the key steps for the preparation of a standardized aqueous solution of this compound.

Characterization of this compound

Once synthesized, the FeNTA complex must be characterized to confirm its formation, determine its concentration, and assess its stability. The primary techniques for this are UV-Visible and Fourier-Transform Infrared spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and non-destructive technique used to confirm the formation of the FeNTA complex and accurately determine its concentration via the Beer-Lambert Law.[6][7] The electronic transitions within the complex result in a characteristic absorption spectrum.

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Calibrate the instrument using a reference cuvette containing the same buffer as the sample.

-

Scan the FeNTA solution over a wavelength range of 200-600 nm to identify the maximum absorbance wavelength (λₘₐₓ). The spectrum of FeNTA typically shows a broad absorption band in the UV region.[8]

-

Prepare a series of dilutions of the FeNTA stock solution with known concentrations.

-

Measure the absorbance of each dilution at the λₘₐₓ.

-

Plot absorbance versus concentration to generate a calibration curve. The slope of this curve corresponds to the molar absorption coefficient (ε), according to the Beer-Lambert Law (A = εcl).

-

-

Concentration Determination: The concentration of any unknown FeNTA solution can be determined by measuring its absorbance and using the established calibration curve or the calculated molar absorption coefficient.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule and to confirm the chelation of the iron ion by the NTA ligand.[9][10] The coordination of the NTA's carboxylate (-COO⁻) and tertiary amine (-N) groups to the Fe³⁺ ion results in characteristic shifts in their vibrational frequencies compared to free NTA.[8]

-

Instrument: An FTIR spectrometer.

-

Sample Preparation:

-

For a solid sample of the FeNTA complex, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[11]

-

For aqueous solutions, an Attenuated Total Reflectance (ATR) accessory is ideal. A drop of the solution is placed on the ATR crystal for analysis.

-

-

Data Acquisition:

-

Acquire a background spectrum of the pure KBr pellet or the clean ATR crystal.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).[10]

-

The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

-

-

Spectral Interpretation: Analyze the spectrum for key changes. The asymmetric and symmetric stretching vibrations of the carboxylate groups in free NTA will shift upon coordination to the Fe³⁺ ion. The C-N stretching vibration may also shift, providing evidence of the successful formation of the chelate complex.

Caption: A diagram showing the parallel workflows for characterizing a synthesized FeNTA solution using UV-Vis and FTIR spectroscopy.

Physicochemical Data

The stability and reactivity of the FeNTA complex are defined by its physicochemical properties.

Table 1: Stability Constants for Fe(III)-NTA and Related Complexes

The stability constant (log K) indicates the strength of the interaction between the metal ion and the ligand. A higher value signifies a more stable complex.

| Complex | Ionic Strength (M) | Temperature (°C) | Log K | Reference |

| [Fe(III)-NTA] | 0.1 | 35 | 13.92 ± 0.07 | [12][13] |

| [Fe(III)-GLDA] | 0.1 | 25 | 15.27 | [14][15] |

| [Fe(III)-HIDS] | 0.1 | 25 | 14.96 | [14][15] |

| [Fe(III)-EDTA] | 0.1 | 25 | 25.1 | [14][15] |

| GLDA (DL-2-(2-carboxymethyl)nitrilotriacetic acid) and HIDS (3-hydroxy-2,2´-iminodisuccinic acid) are biodegradable analogues of NTA. |

Table 2: Molar Absorption Coefficients for FeNTA

The molar absorption coefficient is essential for quantitative analysis using UV-Vis spectroscopy. It can be affected by factors like pH and buffer composition. Recent studies have presented detailed procedures for its accurate determination.[3][5]

| Buffer | pH | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| Not Specified | 5.6 | Value requires experimental determination | [5] |

| Not Specified | 7.4 | Value requires experimental determination | [5] |

| Note: The exact value of ε is dependent on the specific wavelength (λₘₐₓ) chosen for measurement and should be determined experimentally under the specific buffer and ionic strength conditions used. The variation of pH between 5.6 and 7.4 has been shown to have little effect on the coefficient's value.[3][5] |

Mechanism of Action: Induction of Oxidative Stress

The primary utility of FeNTA in biomedical research is its role as a potent inducer of oxidative stress.[1] This process is initiated by the in-vivo reduction of the ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form. This reduction can be facilitated by cellular reductants like cysteine.[2] The resulting ferrous-NTA complex is highly reactive and can participate in Fenton-type reactions with endogenous hydrogen peroxide (H₂O₂) to produce highly damaging hydroxyl radicals (•OH).[2] These radicals then attack cellular macromolecules, leading to lipid peroxidation, protein oxidation, and DNA damage, which can ultimately result in cellular injury, apoptosis, or carcinogenesis.[2][3]

Caption: The signaling pathway showing how FeNTA generates reactive oxygen species (ROS) to induce cellular damage.

Conclusion

This compound is a well-established and potent tool for researchers studying the mechanisms of oxidative stress and its pathological consequences. Its utility is, however, entirely dependent on the careful and reproducible preparation of stable, well-characterized solutions. This guide has provided detailed protocols for the synthesis and characterization of FeNTA, summarized key physicochemical data, and illustrated its mechanism of action. By following these standardized procedures, researchers in basic science and drug development can ensure the generation of reliable and high-quality data in their investigations into oxidative stress-related diseases and potential therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and characterization of iron(iii) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Preparation and characterization of iron(III) nitrilotriacetate complex in aqueous solutions for quantitative protein binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultraviolet-Visible Spectroscopy (UV-Vis) – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 7. avantesusa.com [avantesusa.com]

- 8. researchgate.net [researchgate.net]

- 9. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. rtilab.com [rtilab.com]

- 11. FTIR Imaging vs Spectroscopy: Applications & Limits [eureka.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 15. researchgate.net [researchgate.net]

Unraveling the Double-Edged Sword: A Technical Guide to Ferric Nitrilotriacetate (Fe-NTA)-Induced DNA Damage and Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric nitrilotriacetate (Fe-NTA) is a potent nephrotoxic and carcinogenic agent extensively utilized in experimental models to investigate the mechanisms of iron-induced oxidative stress and its pathological consequences. This technical guide provides an in-depth exploration of the core mechanisms by which Fe-NTA mediates DNA damage and drives the process of carcinogenesis. We delve into the pivotal role of the Fenton reaction, the subsequent generation of reactive oxygen species (ROS), and the resulting cellular insults, including lipid peroxidation and the formation of mutagenic DNA adducts. Furthermore, this guide elucidates the key signaling pathways, namely NF-κB, AP-1, and TGF-β, that are aberrantly activated in response to Fe-NTA-induced cellular damage, contributing to cell survival, proliferation, and malignant transformation. Detailed experimental protocols for cornerstone assays and a compilation of quantitative data from seminal studies are provided to facilitate reproducible research in this critical area of toxicology and cancer biology.

The Core Mechanism: Iron-Catalyzed Oxidative Damage

The carcinogenic potential of Fe-NTA is intrinsically linked to its ability to deliver iron efficiently to renal proximal tubules, the primary site of its toxic effects.[1][2] Once filtered through the glomeruli, the Fe-NTA complex undergoes reduction from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, a reaction facilitated by the local reductive environment of the renal tubules.[3] This conversion is a critical initiating event, as ferrous iron is a key participant in the Fenton reaction.

The Fenton reaction is a non-enzymatic reaction wherein ferrous iron reacts with hydrogen peroxide (H₂O₂) to generate the highly reactive and damaging hydroxyl radical (•OH).[3][4]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are potent oxidizing agents that can indiscriminately attack a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, leading to significant cellular damage and genomic instability.[3]

Cellular Insults: Lipid Peroxidation and DNA Adduct Formation

Lipid Peroxidation

The cell membrane, rich in polyunsaturated fatty acids, is a primary target of Fe-NTA-induced oxidative stress. The hydroxyl radicals generated via the Fenton reaction initiate a chain reaction of lipid peroxidation, leading to the formation of reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE).[3] These byproducts of lipid peroxidation can further exacerbate cellular damage by forming adducts with proteins and DNA, contributing to cellular dysfunction and genotoxicity.[3]

DNA Damage and Adduct Formation

The ultimate driver of Fe-NTA-induced carcinogenesis is the damage inflicted upon the genetic material. Hydroxyl radicals can directly attack the DNA backbone, causing single- and double-strand breaks.[3] Furthermore, oxidative damage to DNA bases leads to the formation of various mutagenic adducts. Among the most well-characterized and abundant of these is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) , a marker of oxidative DNA damage that is strongly implicated in mutagenesis and carcinogenesis.[5] The presence of 8-OHdG can lead to G:C to T:A transversions during DNA replication, a common mutation found in various cancers.[6]

Signaling Pathways in Fe-NTA-Induced Carcinogenesis

The cellular response to Fe-NTA-induced oxidative stress and DNA damage involves the activation of several signaling pathways that can paradoxically promote cell survival and proliferation, ultimately contributing to neoplastic transformation.

NF-κB and AP-1 Signaling

Nuclear factor-kappa B (NF-κB) and Activator protein-1 (AP-1) are transcription factors that play crucial roles in inflammation, immunity, cell survival, and proliferation.[7][8] In the context of Fe-NTA-induced damage, the generation of ROS acts as a potent activator of both NF-κB and AP-1 signaling pathways.[7] Activation of NF-κB typically involves the degradation of its inhibitor, IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.[9] Similarly, AP-1, a dimeric complex typically composed of proteins from the Jun and Fos families, is activated by various stress signals, including ROS, and promotes the expression of genes involved in cell growth and proliferation.[8] The sustained activation of these pathways in the face of persistent oxidative stress can create a pro-carcinogenic environment.

TGF-β Signaling and Epithelial-Mesenchymal Transition (EMT)

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that can act as both a tumor suppressor in the early stages of cancer and a tumor promoter in later stages.[10][11] In the context of Fe-NTA-induced renal carcinogenesis, TGF-β signaling is implicated in the process of epithelial-mesenchymal transition (EMT).[10] EMT is a cellular program where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased motility, invasion, and resistance to apoptosis – hallmarks of metastatic cancer.[12] TGF-β can induce EMT through both SMAD-dependent and SMAD-independent pathways, leading to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Fe-NTA-induced carcinogenesis and associated biomarkers.

Table 1: Tumor Incidence in Rodent Models of Fe-NTA-Induced Renal Cell Carcinoma

| Species/Strain | Fe-NTA Dose and Regimen | Tumor Incidence (%) | Latency (weeks) | Reference |

| Male Wistar Rat | 5-10 mg Fe/kg, i.p., 5 days/week for 12 weeks | 25 | >12 | [13] |

| Male Sprague-Dawley Rat | 5-10 mg Fe/kg, i.p., 3-5 times/week for 11 weeks | 71.4 | 52 | [2] |

| Male A/J Mouse | Not specified | High incidence | Not specified | [14] |

| Male C57BL/6J Mouse | Not specified | Lower incidence than A/J | Not specified | [14] |

Table 2: Biomarkers of Oxidative Stress and DNA Damage in Fe-NTA Models

| Biomarker | Animal Model | Treatment | Fold Increase/Concentration | Reference |

| 8-OHdG | Male Wistar Rat Kidney | 10 mg Fe/kg, i.p. (single dose) | Significant increase at 1 and 6 hours | [5] |

| 4-HNE | Male Wistar Rat Kidney | Single Fe-NTA injection | 27.3-fold increase | [3] |

| MDA | Male Wistar Rat Kidney | Single Fe-NTA injection | Most abundant aldehyde | [3] |

| Renal TBARS | Male Wistar Rat | Intraperitoneal injection | Significantly elevated | [3] |

Experimental Protocols

Induction of Renal Cell Carcinoma in Rats

This protocol is a generalized representation based on established models.[2][13]

-

Animal Model: Male Wistar or Sprague-Dawley rats, 4-5 weeks of age.

-

Fe-NTA Preparation: Prepare a fresh solution of Ferric Nitrate (Fe(NO₃)₃·9H₂O) and Nitrilotriacetic acid (NTA) in a 1:4 molar ratio. Adjust the pH to 7.4 with sodium bicarbonate.

-

Dosing Regimen:

-

Administer Fe-NTA via intraperitoneal (i.p.) injection.

-

A typical regimen involves an initial dose of 5 mg Fe/kg for the first 2 days, followed by an escalating dose of 7-10 mg Fe/kg, 3-5 times per week for 9-12 weeks.[2]

-

Monitor animal weight and health status regularly. If weight loss exceeds 10%, suspend injections.

-

-

Tumor Assessment:

-

After the treatment period, animals are monitored for up to one year.

-

At necropsy, kidneys are excised, and tumors are identified macroscopically.

-

Tumor tissue is fixed in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry for renal cell carcinoma markers (e.g., CD10, vimentin).

-

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This protocol is adapted for the detection of DNA strand breaks.[15][16][17]

-

Cell Preparation: Isolate cells from the kidney tissue of Fe-NTA treated and control animals by mechanical disaggregation and enzymatic digestion (e.g., collagenase).

-

Embedding: Mix approximately 1 x 10⁵ cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.

-

Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Place slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green I or DAPI).

-

Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by HPLC-ECD

This protocol outlines the general steps for measuring 8-OHdG in DNA samples.[1][18][19]

-

DNA Isolation: Extract genomic DNA from kidney tissue using a standard DNA isolation kit or phenol-chloroform extraction method.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.

-

Sample Preparation:

-

For urine samples, a solid-phase extraction (SPE) step is typically required to remove interfering substances. C18 and SCX columns are commonly used.[18]

-

For DNA hydrolysates, filtration may be sufficient.

-

-

HPLC Separation:

-

Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

-

Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of an organic modifier like methanol (B129727) or acetonitrile.

-

-

Electrochemical Detection (ECD):

-

The eluent from the HPLC column passes through an electrochemical detector.

-

Apply an oxidizing potential (e.g., +0.6 V) to the electrode. 8-OHdG is electrochemically active and will be oxidized, generating a signal.

-

-

Quantification:

-

Quantify the amount of 8-OHdG by comparing the peak area from the sample to a standard curve generated with known concentrations of 8-OHdG.

-

The results are typically expressed as the number of 8-OHdG adducts per 10⁵ or 10⁶ deoxyguanosine residues.

-

Western Blot Analysis of NF-κB Activation

This protocol details the steps to assess the nuclear translocation of the NF-κB p65 subunit.[9][20]

-

Protein Extraction:

-

Homogenize kidney tissue samples from Fe-NTA treated and control animals.

-